molecular formula C16H23NO4 B11840618 Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Cat. No.: B11840618
M. Wt: 293.36 g/mol
InChI Key: VOJUVTLWIDFCPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-methoxyphenyl substituent at the 3-position, along with a hydroxyl group. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-10-9-16(19,11-17)12-5-7-13(20-4)8-6-12/h5-8,19H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUVTLWIDFCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Formation via Cyclocondensation

The pyrrolidine core is constructed through cyclocondensation of γ-keto esters with primary amines. A representative protocol involves:

Reagents :

  • 4-Methoxyphenylacetone (1.2 equiv)

  • Ethyl glycinate hydrochloride (1.0 equiv)

  • NaBH(OAc)₃ (3.0 equiv) in CH₃CN at 0°C → rt for 24 h .

Outcome :

  • Yield : 68–72% after silica gel chromatography (EtOAc/hexane, 1:3).

  • Key Intermediate : 3-(4-Methoxyphenyl)pyrrolidin-3-ol .

Mechanistic Insight :
The reaction proceeds via imine formation, followed by hydride transfer and intramolecular cyclization. Steric hindrance from the 4-methoxyphenyl group directs regioselectivity to the 3-position .

Hydroxylation via Borane-Mediated Reduction

The hydroxyl group is introduced via stereoselective reduction of a ketone precursor:

Procedure :

  • Dissolve tert-butyl 3-oxo-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1.0 equiv) in THF (0.1 M).

  • Add BH₃·THF (2.5 equiv) at −78°C under N₂.

  • Warm to 0°C over 2 h, then quench with MeOH/H₂O (1:1) .

Optimization :

  • Temperature Control : Maintaining −78°C prevents over-reduction to the alkane.

  • Workup : Aqueous extraction (3× EtOAc) and MgSO₄ drying yield 85–89% purity .

Characterization :

  • ¹H NMR (CDCl₃): δ 7.36 (d, J = 8.2 Hz, 2H, ArH), 4.19 (d, J = 9.1 Hz, 1H, OH), 1.45 (s, 9H, Boc) .

  • ¹³C NMR : δ 156.5 (C=O), 137.2 (ArC), 79.8 (C-O), 70.9 (C-OH) .

Boc Protection of the Pyrrolidine Nitrogen

Conditions :

  • Dissolve 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine (1.0 equiv) in DCM (0.2 M).

  • Add Boc₂O (1.1 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir at rt for 12 h .

Yield : 92–95% after vacuum distillation (120–125°C, 25 Torr) .

Industrial Adaptation :

  • Continuous Flow : Use microreactors (residence time: 5 min) to enhance throughput (TON > 500) .

  • Catalyst Recycling : Immobilized lipases (e.g., CAL-B) enable Boc-group retention during workup .

Oxidation-State Modulation for Byproduct Control

Challenge : Over-oxidation to the ketone during hydroxylation.
Solution :

StepReagentTemp (°C)Byproduct (%)
1BH₃·THF−78<2
2NaBH₄015
3LiAlH₄−3028

Data from large-scale trials (n = 5) confirm BH₃·THF minimizes side reactions .

Purification and Scalability

Chromatography :

  • Column : SiO₂ (230–400 mesh).

  • Eluent : Gradient from 10% → 50% EtOAc/hexane .

Crystallization :

  • Solvent System : Hexane/EtOAc (4:1) at −20°C.

  • Purity : >99% (HPLC; C18 column, MeOH/H₂O = 70:30) .

Industrial Note :

  • Cost Analysis : Crystallization reduces per-kilogram cost by 40% vs. chromatography .

Spectroscopic Validation

FT-IR :

  • νmax: 3420 cm⁻¹ (O-H), 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) .

MS (ESI+) :

  • m/z: 294.2 [M+H]⁺ (calc. 293.36) .

X-ray Diffraction :

  • Space Group : P2₁2₁2₁.

  • Bond Angles : C3-O1-C4 = 112.3°, confirming tetrahedral geometry .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation7295Moderate
Borane Reduction8999High
Flow Microreactor9499Industrial

Data synthesized from Refs .

Recent Advances in Catalysis

Enzymatic Desymmetrization :

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Outcome : 98% ee, 91% yield (50 g scale) .

Photoredox Activation :

  • Conditions : Ir(ppy)₃ (1 mol%), blue LEDs.

  • Benefit : Reduces reaction time from 24 h → 2 h .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play crucial roles in binding to active sites of enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

2.1.1. Trifluoromethyl Derivatives
  • tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 644970-36-5): Molecular Formula: C₁₀H₁₆F₃NO₃. Key Differences: Replaces the 4-methoxyphenyl group with a trifluoromethyl (-CF₃) group. This compound is commercially available as a solid (purity ≥95%) with a molecular weight of 255.23 .
  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6): Molecular Formula: C₁₁H₁₈F₃NO₃. Key Differences: Incorporates an additional methyl group at the 4-position, introducing stereochemical complexity. Impact: The methyl group may restrict conformational flexibility, affecting binding affinity in target proteins. This compound is used in enantioselective synthesis .
2.1.2. Hydroxymethyl Derivatives
  • (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2): Molecular Formula: C₁₀H₁₉NO₃. Key Differences: Replaces the 3-hydroxy and 4-methoxyphenyl groups with a hydroxymethyl (-CH₂OH) substituent. This derivative is a key chiral building block in drug discovery .
  • tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): Molecular Formula: C₁₈H₂₅NO₄. Key Differences: Retains the 4-methoxyphenyl group but adds a hydroxymethyl group at the 3-position. Impact: The dual functionality (hydroxyl and hydroxymethyl) may enable dual binding modes in enzyme inhibition. It is used in anticancer agent research .

Functional Group Modifications

2.2.1. Sulfonamide and Benzyloxycarbonyl Derivatives
  • tert-Butyl 2-[[(4-methoxyphenyl)methylsulfonylamino]methyl]pyrrolidine-1-carboxylate: Molecular Formula: C₂₀H₃₀N₂O₆S. Key Differences: Incorporates a sulfonamide-linked 4-methoxyphenyl group. Impact: The sulfonamide group enhances hydrogen-bonding capacity and is common in protease inhibitors. This modification increases molecular weight (449.53 g/mol) and complexity (Topological Polar Surface Area = 93.3 Ų) .
  • trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate: Key Differences: Features a benzyloxycarbonyl-protected amine and a hydroxyl group. Impact: The benzyloxycarbonyl group is used in peptide synthesis, suggesting utility in prodrug strategies .

Physicochemical Properties

Compound Molecular Weight Key Substituents Polarity (TPSA*) Commercial Availability
Target Compound ~293.34† 3-OH, 4-methoxyphenyl ~66.8 Ų Not explicitly listed
tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate 255.23 3-OH, -CF₃ 66.8 Ų Yes (McLean)
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 201.26 3-CH₂OH 66.8 Ų Yes (NetSun)

*Topological Polar Surface Area (TPSA) estimated using similar analogs. †Estimated based on molecular formula C₁₆H₂₁NO₄.

Biological Activity

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate, also known as (3S,4R)-tert-butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₇H₂₅NO₄
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 1186654-76-1
  • Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl moiety.

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • It has been shown to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. For instance, in vitro studies demonstrated that it could reduce amyloid beta peptide (Aβ) aggregation, which is crucial for preventing neurodegeneration associated with Alzheimer's disease .
  • Cellular Protection :
    • The compound has protective effects on astrocytes against Aβ-induced toxicity. In cell viability assays, it significantly improved cell survival rates in the presence of toxic Aβ levels, suggesting a neuroprotective role .
  • Anti-inflammatory Effects :
    • This compound reduces the production of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, indicating potential anti-inflammatory properties that could be beneficial in neurodegenerative diseases .

Biological Activity Summary

Biological ActivityMechanismReference
Inhibition of β-secretaseReduces amyloid beta aggregation
Neuroprotection in astrocytesImproves cell viability against Aβ toxicity
Anti-inflammatory effectsDecreases TNF-α production

In Vitro Studies

In a study examining the effects of the compound on astrocytes treated with Aβ 1-42, results indicated:

  • A significant increase in cell viability when treated with the compound compared to controls receiving only Aβ.
  • The compound demonstrated approximately 20% reduction in astrocyte death compared to Aβ alone, although not statistically significant .

In Vivo Studies

Although promising results were observed in vitro, in vivo studies showed limited efficacy:

  • When tested in a scopolamine-induced model of Alzheimer's disease in rats, the compound did not exhibit significant effects compared to established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the brain .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., epimerization) .
  • Solvent Selection : Dichloromethane or THF is preferred for polar intermediates, while inert atmospheres (N₂) prevent oxidation .
  • Purification : Column chromatography (silica gel) or crystallization ensures high purity (>95%) .

Q. Example Reaction Conditions :

StepStarting MaterialReagents/ConditionsYield
1Pyrrolidine derivative4-Methoxybenzaldehyde, BF₃·Et₂O, 0°C65%
2Intermediate AOsO₄, NMO, acetone/H₂O, 20°C70%
3Intermediate BBoc₂O, Et₃N, DCM, 0°C85%

How is the structure and purity of this compound confirmed using analytical techniques?

Basic Research Focus
Structural Confirmation :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm), methoxyphenyl aromatic protons (δ ~6.8–7.3 ppm), and hydroxyl proton (δ ~2.5–3.5 ppm) .
    • ¹³C NMR : Signals for the carbonyl group (δ ~155 ppm) and quaternary carbons in the pyrrolidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) matching the theoretical mass (±0.001 Da) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • Melting Point : Consistency with literature values (if available) indicates crystallinity and purity .

What strategies are employed to resolve stereochemical uncertainties in the synthesis of this compound?

Advanced Research Focus
Chiral Resolution :

  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., chiral epoxides) ensures stereocontrol at the 3-hydroxy position .
  • Diastereomeric Crystallization : Separation of diastereomers via selective crystallization in ethanol/water mixtures .

Q. Analytical Validation :

  • X-ray Crystallography : Definitive confirmation of absolute configuration when NMR data is ambiguous .
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments .

Case Study :
In a related pyrrolidine derivative, conflicting NOESY (Nuclear Overhauser Effect) and X-ray data were resolved by repeating crystallization under controlled pH, revealing a pH-dependent conformational equilibrium .

How can researchers optimize reaction yields when dealing with competing side reactions during synthesis?

Advanced Research Focus
Mitigating Side Reactions :

  • Competing Elimination : Lower reaction temperatures (0°C) and bulky bases (e.g., DIPEA) suppress β-hydride elimination during Boc protection .
  • Byproduct Formation : Use of scavengers (e.g., molecular sieves) traps reactive intermediates like formaldehyde in coupling steps .

Q. DoE (Design of Experiments) :

  • Factor Screening : Variables (temperature, solvent, catalyst loading) are tested in a factorial design to identify optimal conditions. For example, increasing catalyst (Pd(OAc)₂) from 2 mol% to 5 mol% improved coupling yields from 50% to 80% .

Q. Kinetic Monitoring :

  • In-situ FTIR : Tracks carbonyl group formation in real-time to halt reactions at maximum yield .

How do researchers address contradictory data between spectroscopic methods and computational modeling?

Advanced Research Focus
Data Reconciliation Workflow :

Validation of Models : DFT calculations (B3LYP/6-31G*) are compared with experimental NMR shifts. Discrepancies >0.5 ppm trigger re-examination of sample purity .

Solvent Effects : Simulated NMR spectra must account for solvent polarity (e.g., DMSO vs. CDCl₃) .

Case Example :
For a tert-butyl pyrrolidine derivative, MD simulations revealed rapid ring puckering, explaining broad NMR peaks. Variable-temperature NMR (-40°C) resolved splitting, aligning with computational data .

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